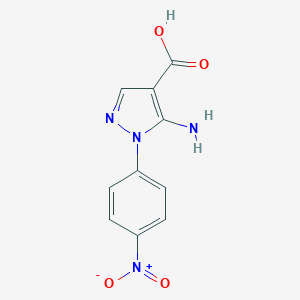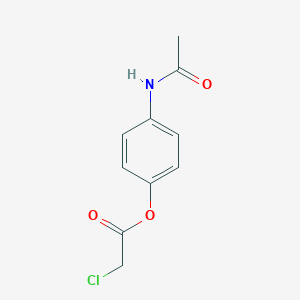
4-乙酰氨基苯基 2-氯乙酸盐
描述
4-Acetamidophenyl 2-chloroacetate is a chemical compound with the molecular formula C10H10ClNO3 . It is also known by other names such as 4-Acetamidophenyl chloroacetate and Acetic acid, 2-chloro-, 4-(acetylamino)phenyl ester .
Synthesis Analysis
The synthesis of 4-Acetamidophenyl 2-chloroacetate involves esterification of acetaminophen (1) with chloroacetyl chloride (5) to produce 4-acetamidophenyl 2-chloroacetate (4) as a key intermediate . This process is part of a two-step synthesis that is used in the production of paracetamol .Molecular Structure Analysis
The molecular structure of 4-Acetamidophenyl 2-chloroacetate consists of 10 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The average mass of the molecule is 227.644 Da and the monoisotopic mass is 227.034927 Da .科学研究应用
转化和毒性
4-乙酰氨基苯基化合物(如对乙酰氨基酚)在废水消毒中与次氯酸盐反应,形成有毒化合物,如 1,4-苯醌和 N-乙酰对苯醌亚胺 (NAPQI)。这种转化表明废水氯化过程中发生了显着变化,突出了与 4-乙酰氨基苯基化合物相关的环境问题 (Bedner 和 Maccrehan,2006)。
合成和抗癌活性
为潜在的抗癌应用合成的 4-乙酰氨基苯基化合物的新衍生物对各种细胞系表现出抑制活性。这表明 4-乙酰氨基苯基化合物在开发新型治疗剂中的作用 (Atta 和 Abdel‐Latif,2021)。
用于测定相关和降解产物的高效液相色谱法
高效液相色谱 (HPLC) 方法被开发用于测定含有 4-乙酰氨基苯基化合物的药物制剂中的杂质和降解产物。这对于确保药品的安全性和有效性至关重要 (Damjanoska 等人,2020)。
合成和在药物化学中的应用
涉及 4-乙酰氨基苯基衍生物的新型化合物的合成导致了新的金属基治疗剂的开发。这些化合物显示出作为酶抑制剂和抗癌剂的潜力,展示了 4-乙酰氨基苯基化合物在药物化学中的多功能性 (Sultana 等人,2016)。
代谢和毒性研究
已经研究了相关氯乙酰苯胺类除草剂在人肝微粒体中的代谢,提供了对这些化合物的潜在毒性作用和环境影响的见解,这些化合物在结构上与 4-乙酰氨基苯基 2-氯乙酸盐相关 (Coleman 等人,1999)。
属性
IUPAC Name |
(4-acetamidophenyl) 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUVNQDYDVGMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534119 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17321-63-0 | |
| Record name | 4-Acetamidophenyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






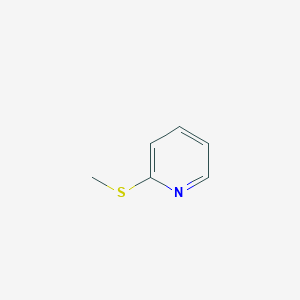
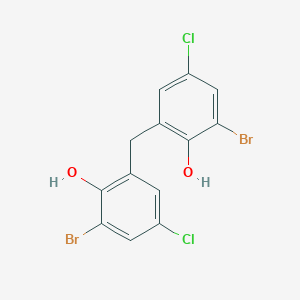

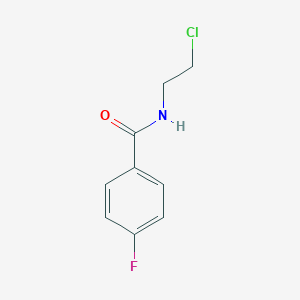
![[1,3,2]Dioxaborinan-2-ol](/img/structure/B99093.png)
